Mixed-Type Inhibition of M. tuberculosis BCAT with Ki Values in the Low Micromolar Range
O-Allylhydroxylamine hydrochloride inhibits Mycobacterium tuberculosis branched-chain amino acid aminotransferase (BCAT) with mixed-type kinetics, exhibiting a competitive inhibition constant (Kic) of 21.61 ± 11.08 μM and an uncompetitive inhibition constant (Kiu) exceeding 200 μM (estimated 386 μM). In contrast, O-benzylhydroxylamine yields a Kic of 8.20 ± 2.56 μM and a Kiu of 84.08 ± 31.91 μM, demonstrating distinct inhibition parameters between these closely related aminooxy compounds [1].
| Evidence Dimension | Enzyme inhibition constant (Kic) |
|---|---|
| Target Compound Data | 21.61 ± 11.08 μM |
| Comparator Or Baseline | O-Benzylhydroxylamine: 8.20 ± 2.56 μM |
| Quantified Difference | ~2.6-fold higher Kic for O-allylhydroxylamine (weaker competitive inhibition) |
| Conditions | Recombinant M. tuberculosis BCAT, 200 μM maximum inhibitor concentration tested |
Why This Matters
Selection of O-allylhydroxylamine over O-benzylhydroxylamine alters the predicted competitive inhibition potency by ~2.6-fold, directly impacting lead optimization decisions in antimycobacterial drug discovery.
- [1] Venos, E.S., Knodel, M.H., Radford, C.L., & Berger, B.J. (2004). Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis. BMC Microbiology, 4, 39. View Source
